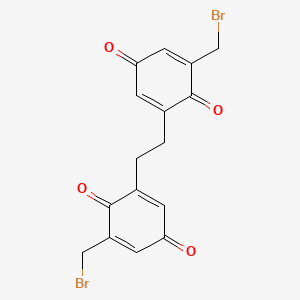
2,2'-Ethylenebis(6-(bromomethyl)-4-benzoquinone)
Cat. No. B1203971
Key on ui cas rn:
87050-83-7
M. Wt: 428.07 g/mol
InChI Key: FKLTWNNPUGYMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04683087
Procedure details


0.85 g. (1.7 mmole) of 1,2-bis[3-(bromomethyl)-2,5-dimethoxyphenyl]ethane, prepared as described in Example IX above, was dissolved in 50 ml. of hot acetonitrile. This solution was cooled to a temperature just above the point at which it became cloudy and then there was added dropwise thereto a solution of 6.37 g. (11.6 mmole) of ceric ammonium nitrate in 8 ml. of water. Stirring of the mixed solution was continued for ten minutes after the addition of the ceric ammonium nitrate was complete, then the reaction mixture was diluted with water and extracted with methylene chloride. The organic extract was washed with water, dried over sodium sulfate and the solvent removed in vacuo to yield 0.75 g. of a dark brown solid. Trituration of this dark brown solid with a small quantity of ethyl acetate afforded 2,2'-ethylenebis[6-(bromomethyl)-p-benzoquinone] as a yellow-brown solid, the yield being 0.62 g. (83 percent of theoretical). Recrystallization from a mixture of ethyl acetate and hexane gave yellow-brown needles, melting point 146°-147° C. The infrared spectrum of the recrystallized material showed peaks at 1650, 1635 and 1615 cm-1, while the PNMR spectrum in deuterochloroform showed peaks at delta=2.72 (singlet, 4 protons, attributed to methylene protons), 4.25 (doublet, 4 protons, J=1.0 Hz., attributed to bromomethyl protons), 6.59 (doublet, 2 protons, J=2.2 Hz., attributed to protons on the quinone rings) and 6.85 (multiplet, 2 protons, attributed to protons on the quinone rings) ppm. The mass spectrum of the compound showed a peak at m/e 348 (M-80 for the formula C16H12O4Br2).
Name
1,2-bis[3-(bromomethyl)-2,5-dimethoxyphenyl]ethane
Quantity
1.7 mmol
Type
reactant
Reaction Step One


[Compound]
Name
ceric ammonium nitrate
Quantity
11.6 mmol
Type
reactant
Reaction Step Three

[Compound]
Name
ceric ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[C:4]([O:25]C)=[C:5]([CH2:11][CH2:12][C:13]2[CH:18]=[C:17]([O:19]C)[CH:16]=[C:15]([CH2:21][Br:22])[C:14]=2[O:23]C)[CH:6]=[C:7]([O:9]C)[CH:8]=1.C(#N)C.C(OCC)(=O)C>O>[CH2:12]([C:13]1[C:14](=[O:23])[C:15]([CH2:21][Br:22])=[CH:16][C:17](=[O:19])[CH:18]=1)[CH2:11][C:5]1[C:4](=[O:25])[C:3]([CH2:2][Br:1])=[CH:8][C:7](=[O:9])[CH:6]=1
|
Inputs


Step One
|
Name
|
1,2-bis[3-(bromomethyl)-2,5-dimethoxyphenyl]ethane
|
|
Quantity
|
1.7 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC=1C(=C(C=C(C1)OC)CCC1=C(C(=CC(=C1)OC)CBr)OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Three
[Compound]
|
Name
|
ceric ammonium nitrate
|
|
Quantity
|
11.6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
ceric ammonium nitrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring of the mixed solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 50 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This solution was cooled to a temperature just above the point at which it
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
there was added dropwise
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for ten minutes
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 0.75 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC=1C(C(=CC(C1)=O)CBr)=O)C=1C(C(=CC(C1)=O)CBr)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
